Bis(2-chloroethyl) butanedioate

Description

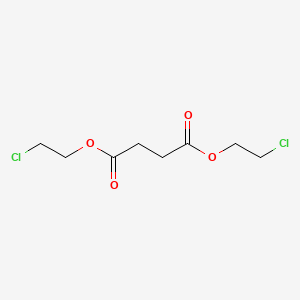

Structure

3D Structure

Properties

IUPAC Name |

bis(2-chloroethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAPSSUUVWPWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)OCCCl)C(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287411 | |

| Record name | bis(2-chloroethyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-17-7 | |

| Record name | NSC50941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(2-chloroethyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 2 Chloroethyl Butanedioate

Established Laboratory-Scale Synthesis Procedures

The most common and established method for synthesizing bis(2-chloroethyl) butanedioate on a laboratory scale is the direct Fischer esterification of succinic acid with 2-chloroethanol (B45725). This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the succinic acid, making it more susceptible to nucleophilic attack by the alcohol.

The general reaction is as follows:

HOOC(CH₂)₂COOH + 2 HOCH₂CH₂Cl → ClCH₂CH₂OOC(CH₂)₂COOCH₂CH₂Cl + 2 H₂O

Key features of this established procedure include:

Reactants : Succinic acid and a molar excess of 2-chloroethanol.

Catalyst : A strong acid such as sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions : The mixture is typically heated under reflux to drive the reaction towards completion. The removal of water, a byproduct of the reaction, is crucial for shifting the equilibrium to favor the formation of the ester. researchgate.net

Purification : After the reaction is complete, the excess alcohol and catalyst are removed. The product is then purified, often through techniques like vacuum distillation.

A similar principle is applied in the synthesis of other succinate (B1194679) esters, such as diethyl acetosuccinate, where an alcohol is reacted with a succinic acid derivative in the presence of a base to facilitate the reaction. orgsyn.org

Table 1: General Parameters for Laboratory-Scale Fischer Esterification

| Parameter | Typical Value/Condition | Purpose |

| Reactant Ratio | 1:2 (Succinic Acid : 2-Chloroethanol) with excess alcohol | To drive the reaction equilibrium towards the product side. |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | To protonate the carboxylic acid, increasing its reactivity. |

| Temperature | Reflux | To increase the reaction rate. |

| Reaction Time | Several hours (e.g., 3-6 hours) | To allow the reaction to proceed to completion. chemicalbook.com |

| Water Removal | Dean-Stark apparatus or use of a drying agent | To shift the equilibrium and maximize ester yield. researchgate.net |

Investigation of Novel or Improved Synthetic Pathways

Research into the synthesis of this compound and similar compounds is ongoing, with a focus on improving efficiency, safety, and environmental friendliness.

One alternative pathway involves the use of more reactive derivatives of succinic acid, such as succinyl chloride . The reaction of succinyl chloride with 2-chloroethanol would proceed more rapidly and would not produce water, thus avoiding the equilibrium limitations of Fischer esterification. The reaction is as follows:

ClOC(CH₂)₂COCl + 2 HOCH₂CH₂Cl → ClCH₂CH₂OOC(CH₂)₂COOCH₂CH₂Cl + 2 HCl

This method avoids the need for an acid catalyst and high temperatures but requires the prior synthesis of succinyl chloride and a method to neutralize the hydrochloric acid byproduct.

Another approach involves the use of different chlorinating agents. For instance, in the synthesis of similar compounds like bis(2-chloroethyl) sulfide, thionyl chloride (SOCl₂) is used to convert a diol precursor into the final chlorinated product. wikipedia.org A similar strategy could theoretically be applied, starting with a diol ester of succinic acid. The direct reaction of diethylene glycol with thionyl chloride is a known method for producing bis(2-chloroethyl) ether, showcasing the effectiveness of thionyl chloride in this type of conversion. google.com

The use of solid acid catalysts, such as H+-Zeoliteβ, has been shown to be effective in the esterification of succinic acid, offering potential for easier separation and catalyst recycling. researchgate.net Such heterogeneous catalysts could represent an improved pathway for the synthesis of this compound.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is a critical step in chemical synthesis to ensure high yield and purity. ucla.edu For the synthesis of this compound, several parameters can be adjusted.

Table 2: Optimization of Reaction Parameters and Their Effects

| Parameter | Range of Investigation | Potential Impact on Yield and Purity | Supporting Evidence/Analogy |

| Molar Ratio of Reactants | Varying the excess of 2-chloroethanol | Increasing the alcohol concentration can shift the equilibrium, improving the yield of the diester. | In the synthesis of 2-chloroethylphosphonic acid di-2-chloroethyl ester, the molar ratio of alcohol to the complex was a key parameter for optimization. researchgate.net |

| Catalyst Concentration | Adjusting the amount of acid catalyst | An optimal concentration can maximize the reaction rate without causing unwanted side reactions or degradation of the product. | |

| Temperature | 0°C to 100°C | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Computational studies on similar esterifications show that the reaction rate constant increases with temperature. rsc.org Lower temperatures (5-40°C) have been used in related syntheses to control reactivity. google.com | |

| Reaction Time | 1 to 24 hours | A sufficient reaction time is needed for completion, but excessively long times can lead to product degradation. Optimization studies often identify a point of diminishing returns. researchgate.netmdpi.com | |

| Water Content | Minimizing water in the reaction mixture | The presence of water can inhibit the forward reaction in esterification, significantly lowering the conversion and yield of the desired diester. researchgate.net | |

| Use of Modern Optimization Techniques | Bayesian optimization, Factorial Design | These statistical methods can efficiently explore the parameter space to identify the optimal set of conditions with fewer experiments, leading to improved yields. ucla.edumdpi.comrsc.org |

Studies on related esterifications have demonstrated that a factorial design approach can significantly increase conversion yields by systematically evaluating factors like temperature, time, and reactant ratios. rsc.org Similarly, Bayesian optimization has proven to be a powerful tool for efficiently identifying improved reaction conditions in complex chemical syntheses. ucla.edumdpi.com

Polymerization and Oligomerization Reactions Utilizing Bis 2 Chloroethyl Butanedioate

Enzymatic Polymerization and Oligocondensation Approaches

Enzymatic polymerization is a versatile technique for synthesizing polyesters, proceeding through mechanisms such as ring-opening polymerization of lactones and condensation polymerization of diacids or their esters with diols. nih.govscilit.com Lipases, a class of hydrolase enzymes, are particularly effective in catalyzing these reactions in vitro to form ester bonds, the fundamental linkage in polyesters. nih.gov This biocatalytic approach is advantageous for its high chemo-, regio-, and enantio-selectivities. nih.gov

Lipase-Catalyzed Transesterification Reactions

Lipase-catalyzed transesterification is a key method for polyester (B1180765) synthesis. This process typically involves the reaction between a dicarboxylic acid ester and a diol. The use of activated esters, such as chloroalkyl esters, can facilitate the condensation polymerization. For instance, the polycondensation of bis(2,2,2-trichloroethyl) glutarate with 1,4-butanediol (B3395766) has been successfully catalyzed by porcine pancreatic lipase (B570770) (PPL) to produce polyesters. nih.gov

The choice of lipase is critical for the successful enzymatic synthesis of polyesters. Candida antarctica lipase B (CALB) is one of the most extensively used and highly effective lipases for polymer synthesis due to its high catalytic activity. nih.gov Immobilized CALB, commercially available as Novozym 435, has been widely employed in the synthesis of various polyesters, including poly(butylene succinate) (PBS). nih.govresearchgate.net The immobilization of CALB enhances its stability and allows for its use across a broader range of temperatures. mdpi.com

Lipases from Pseudomonas species, such as Pseudomonas fluorescens and Pseudomonas chlororaphis, have also demonstrated significant potential as biocatalysts for polyester synthesis and degradation. mdpi.comfrontiersin.orgnih.gov These lipases exhibit broad substrate specificity and can hydrolyze a range of polyesters. nih.govnih.gov For example, lipases from P. chlororaphis have been shown to degrade petroleum-based polymers like polyethylene (B3416737) succinate (B1194679) (PES). frontiersin.orgnih.gov The selection of a specific lipase often depends on the desired polymer characteristics and the reaction conditions.

Table 1: Commonly Used Lipases in Polyester Synthesis

| Lipase Source | Common Form | Key Characteristics |

| Candida antarctica | Immobilized (e.g., Novozym 435) | High catalytic activity, broad substrate range, good thermal stability. nih.govresearchgate.net |

| Pseudomonas fluorescens | Free or Immobilized | Broad substrate specificity, high regio- and enantioselectivity. mdpi.commdpi.com |

| Pseudomonas chlororaphis | Intracellular | Capable of degrading various polyesters, including PES. frontiersin.orgnih.gov |

| Porcine Pancreas | Free | Used in early studies of polyester synthesis. nih.gov |

The choice of solvent system significantly influences the outcome of lipase-catalyzed polymerization. Solvents can affect enzyme activity, substrate solubility, and polymer molecular weight. For the synthesis of poly(butylene succinate) (PBS) from diethyl succinate and 1,4-butanediol using CALB, diphenyl ether was found to be a preferred solvent, yielding higher molecular weight polymers compared to bulk or other solvent systems. nih.gov In other studies, solvents like diisopropyl ether and chloroform (B151607) have also been utilized. The selection of an appropriate solvent is crucial to circumvent issues like phase separation of reactants, which can hinder polymerization. nih.govresearchgate.net

Table 2: Effect of Solvent on Lipase-Catalyzed Poly(butylene succinate) Synthesis

| Solvent | Monomers | Lipase | Resulting Polymer (Mₙ) | Reference |

| Diphenyl ether | Diethyl succinate, 1,4-butanediol | CALB | 8,000 | nih.gov |

| Toluene | Divinyl adipate, 1,4-butanediol | CALB | ~60,000 (Mₙ) | mdpi.com |

| Bulk (solvent-free) | Dimethyl succinate, 1,4-butanediol | CALB | ~23,400 (Mₙ) | mdpi.com |

Reaction temperature and duration are critical parameters that must be optimized to achieve efficient polymerization and high molecular weight polymers. In the synthesis of PBS in diphenyl ether, the molecular weight of the resulting polymer increased with temperature up to 80°C, after which it began to decrease. nih.gov For instance, after 24 hours, the number-average molecular weight (Mₙ) of PBS was 2,000 at 60°C, 4,000 at 70°C, and peaked at 8,000 at 80°C. nih.gov

Increasing the reaction time does not always lead to a higher molecular weight. In the same PBS synthesis study, extending the reaction time from 24 to 72 hours showed little to no increase in Mₙ. nih.gov However, prolonged reaction times can lead to a narrower molecular weight distribution due to the diffusion and reaction between low-molecular-weight oligomers. nih.gov In some cases, melt polycondensation with enzyme catalysis can significantly reduce the required reaction time from days to just a few hours. mdpi.com

Water content is a crucial factor in lipase-catalyzed reactions as lipases are hydrolases. While these enzymes catalyze hydrolysis in their natural aqueous environment, in non-aqueous or low-water systems, they can effectively catalyze esterification and transesterification reactions. nih.gov The removal of water, a byproduct of condensation polymerization, is often necessary to shift the reaction equilibrium towards polymer formation and achieve high molecular weights. sci-hub.box However, some studies have shown that a certain amount of water is essential for maintaining the catalytic activity of the lipase. The optimal water content is a delicate balance that needs to be carefully controlled for each specific reaction system.

Mechanistic Investigations of Oligomer and Polymer Formation

The mechanism of lipase-catalyzed polymerization involves the formation of an acyl-enzyme intermediate. nih.gov In the case of transesterification, the lipase is first acylated by the ester substrate. Subsequently, this acyl-enzyme intermediate reacts with a nucleophile, which can be an alcohol (for chain elongation) or water (leading to hydrolysis). sci-hub.boxnih.gov

Studies on the lipase-catalyzed oligomerization of alkyl lactates have provided direct evidence that the enantioselectivity of the reaction is governed by the deacylation step. nih.gov The lipase forms an acyl-enzyme intermediate with both D- and L-lactates. However, only the subsequent nucleophilic attack by a D-alcohol group is permitted, leading to the selective oligomerization of D-lactates. nih.gov This mechanistic understanding is crucial for designing and controlling enzymatic polymerization processes to produce polymers with specific structures and properties.

Strategies for Molecular Weight and Polydispersity Control in Derived Polymeric Materials

Achieving high molecular weight is a common challenge in step-growth polymerization. For the synthesis of poly(1,4-butanediol succinate) (PBS), a biodegradable polyester, several strategies are employed. PBS is typically synthesized through a two-step process: an initial esterification or transesterification to form oligomers, followed by a polycondensation step under high vacuum and elevated temperatures to remove the condensation by-product (e.g., water or ethylene (B1197577) glycol) and drive the equilibrium towards high molecular weight polymer. nih.gov

The use of efficient catalysts is crucial. For polycondensation, common catalysts include titanium, tin, or antimony compounds. rsc.org For instance, antimony triacetate has been used to produce PBS with a high molecular weight of 28.1 kDa. rsc.org The removal of by-products is essential, and thus the polycondensation is often carried out under high vacuum.

While not directly reported for bis(2-chloroethyl) butanedioate, it could serve as a precursor for PBS. The chloroethyl groups could potentially be converted to hydroxyl groups, or the compound could be used in a reaction where the chloro- groups are displaced by a diol in the presence of a suitable catalyst system.

The properties of copolyesters can be precisely tuned by adjusting the ratio of the comonomers. In the case of succinate-based polyesters, incorporating a second diol or diacid can significantly alter the thermal and mechanical properties of the resulting polymer.

For example, in the synthesis of poly(hexamethylene succinate-co-ethylene succinate) (P(HS-co-ES)), varying the ratio of hexamethylene succinate (HS) to ethylene succinate (ES) units leads to copolymers with a wide range of crystallinities, mechanical strengths, and enzymatic hydrolyzability rates. nih.gov The enzymatic hydrolysis rates of the copolyesters were found to be higher than those of the corresponding homopolyesters. nih.gov

Similarly, the incorporation of bio-based aromatic units, such as those derived from 2,5-furandicarboxylic acid, into poly(alkylene succinate)s can modulate the glass transition temperature (Tg). Copolyesters of succinic acid, 1,4-butanediol, and a resorcinol-based diol showed a monotonic increase in Tg with increasing resorcinol (B1680541) content, with values ranging from -30 °C up to around 45 °C. nih.gov

The following table illustrates the effect of comonomer ratio on the properties of succinate-based copolyesters.

| Copolymer System | Comonomer Ratio | Effect on Properties | Reference |

| Poly(hexamethylene succinate-co-ethylene succinate) | Varied HS/ES ratio | Controlled crystallinity, thermal and mechanical properties, and enzymatic hydrolyzability. | nih.gov |

| Poly(butylene succinate-co-resorcinol furanoate) | Increasing resorcinol content | Monotonic increase in glass transition temperature (Tg). | nih.gov |

| Poly(butylene succinate-ran-2,3-butylene succinate) | Increasing 2,3-butanediol (B46004) content | Decreased molecular weight and crystallinity, increased Tg. |

This table provides examples of how comonomer ratios affect polyester properties, illustrating the principles that would apply to copolymers derived from this compound.

Exploration of Alternative Polymerization Techniques

Beyond conventional thermal polycondensation, alternative polymerization techniques offer greener and more versatile routes to polyesters.

Enzymatic Polymerization: This method utilizes enzymes, typically lipases, as catalysts. nih.gov It offers several advantages, including mild reaction conditions, high selectivity, and the use of renewable catalysts. nih.gov Enzymatic polymerization has been successfully applied to the synthesis of various polyesters, including those from bio-based monomers like 2,5-bis(hydroxymethyl)furan (BHMF). rsc.orgrsc.orgnih.gov For instance, Candida antarctica Lipase B (CALB) has been used for the polymerization of BHMF with diacid ethyl esters. nih.gov While there are no specific reports on the enzymatic polymerization of this compound, the general applicability of lipases to polyester synthesis suggests it could be a viable, albeit unexplored, route. To date, there are no published kinetic studies on the enzymatic polymerization of PBS. mdpi.com

Ring-Opening Polymerization (ROP): ROP of cyclic esters is another powerful technique for producing polyesters. mdpi.com This method often allows for better control over molecular weight and polymer architecture compared to step-growth polymerization. The ring-opening copolymerization (ROCOP) of epoxides and anhydrides is an atom-economical alternative to the polycondensation of diols and diacids. rsc.org For example, poly(ethylene succinate) has been synthesized via the ROCOP of ethylene oxide and succinic anhydride. rsc.org Cyclic oligomers of succinates can be synthesized and then polymerized via entropically-driven ROP (ED-ROP) to yield high molecular weight polyesters. nih.gov This approach could potentially be adapted for succinate derivatives, offering a different pathway to polymers that might otherwise be synthesized from this compound.

Structural Characterization and Analytical Assessment of Bis 2 Chloroethyl Butanedioate Derived Polymers

Spectroscopic Elucidation of Polymer Architecture

Spectroscopic methods are indispensable for probing the chemical structure of polymers at the molecular level. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide critical information about the polymer backbone, functional groups, and end-groups.

¹³C NMR spectroscopy is a powerful, non-destructive technique for identifying the carbon environments within a polymer chain. rsc.org For poly(bis(2-chloroethyl) butanedioate), distinct signals would be expected for the carbonyl carbon of the ester group, the methylene (B1212753) carbons adjacent to the oxygen atoms, and the methylene carbons bonded to the chlorine atoms.

Analysis of the polymer backbone would involve identifying the repeating monomer units. The chemical shifts of the carbons in the butanedioate and 2-chloroethyl moieties would confirm the successful incorporation of the monomer into the polymer chain. Furthermore, ¹³C NMR can be instrumental in identifying end-groups, which are crucial for understanding the polymerization mechanism and for calculating the number-average molecular weight (Mn). For instance, different end-groups would arise depending on whether the polymerization was initiated by an alcohol or a carboxylic acid.

Table 1: Predicted ¹³C NMR Chemical Shifts for Poly(this compound)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | 170-175 | Typical range for ester carbonyls. |

| Methylene (-O-C H₂-) | 60-65 | Methylene group adjacent to ester oxygen. |

| Methylene (-C H₂-Cl) | 40-45 | Methylene group adjacent to chlorine, deshielded. |

| Methylene (-C H₂-C=O) | 30-35 | Methylene group in the butanedioate backbone. |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer. spectroscopyonline.comspectroscopyonline.com For poly(this compound), the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), typically appearing in the region of 1730-1750 cm⁻¹. nih.gov

Other key absorption bands would include the C-O stretching vibrations of the ester linkage and the C-Cl stretching vibration. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate a high degree of polymerization and the absence of significant hydrolysis or unreacted hydroxyl end-groups. The presence and sharpness of these peaks provide a qualitative assessment of the polymer's purity and structural integrity. dtic.mil

Table 2: Characteristic IR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1730-1750 | Strong |

| C-O Stretch (Ester) | 1150-1250 | Strong |

| C-Cl Stretch | 650-750 | Medium to Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

Chromatographic Determination of Polymer Properties

Chromatographic techniques are essential for determining the molecular weight distribution and for separating oligomeric species, providing insights into the polymerization process and the physical properties of the resulting material.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of a polymer. rsc.org By separating polymer molecules based on their hydrodynamic volume in solution, GPC provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

A narrow PDI (close to 1.0) would suggest a well-controlled polymerization process, while a broad PDI would indicate a less controlled reaction with chains of widely varying lengths. The choice of solvent and calibration standards are critical for obtaining accurate molecular weight data. rsc.org

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of a polymerization reaction and for separating low molecular weight oligomers. nih.govmerckmillipore.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the consumption of the monomer and the formation of the polymer. nih.gov Different spots would correspond to the monomer, dimer, trimer, and higher oligomers, allowing for a qualitative assessment of the reaction's progression. nih.gov

Application of Other Advanced Characterization Techniques for Polymer Microstructure

While NMR, IR, GPC, and TLC provide a foundational understanding of the polymer, other advanced techniques could offer deeper insights into its microstructure. Techniques such as Differential Scanning Calorimetry (DSC) would be used to determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm), which are critical for understanding the material's physical state and processing characteristics. X-ray Diffraction (XRD) could be employed to investigate the degree of crystallinity of the polymer.

Applications in Advanced Materials and Polymer Engineering

Development of Biodegradable Polymeric Materials

The development of biodegradable polymers is a cornerstone of modern materials science, with a strong focus on polyesters derived from renewable resources.

Synthesis and Optimization of Poly(1,4-butanediol succinate) (PBS) and its Derivatives

Poly(1,4-butanediol succinate) (PBS) is a highly promising biodegradable and sustainable synthetic polyester (B1180765). mdpi.com Standard synthesis involves the polycondensation of succinic acid and 1,4-butanediol (B3395766). researchgate.netmdpi.com Research into PBS derivatives is extensive, aiming to modify its properties for various applications. These derivatives include copolyesters like poly(butylene succinate-co-adipate) (PBSA) and poly(butylene succinate-co-terephthalate) (PBST). mdpi.com However, the scientific literature does not mention Bis(2-chloroethyl) butanedioate as a monomer or precursor in the synthesis of PBS or its derivatives.

Integration of Succinate (B1194679) Units into Copolyester Systems (e.g., with 2,3-butanediol)

The integration of succinate units into copolyester systems is a common strategy to enhance biodegradability and tailor mechanical properties. This often involves copolymerizing succinic acid or its esters with a combination of diols. While various diols are explored, there is no literature to support the use of this compound in these copolymerizations.

Fabrication and Properties of Functional Polymeric Architectures

Functional polymeric architectures, including block copolymers and hyperbranched polymers, are being developed using biodegradable units. These advanced structures offer unique properties for specialized applications. The synthesis of these architectures from succinate-based monomers is an active area of research, but again, this compound is not a documented building block in these systems.

Contributions to Sustainable Polymer Manufacturing Practices

Sustainability in polymer manufacturing focuses on the use of renewable resources and environmentally benign synthesis methods.

Enzymatic Synthetic Routes as Environmentally Benign Chemical Strategies

Enzymatic polymerization is a key green chemistry approach for polyester synthesis. Lipases, for example, are known to catalyze the formation of ester bonds in the synthesis of biodegradable plastics like PBS. nih.gov These enzymatic routes offer high selectivity and operate under mild conditions, reducing the environmental impact. The substrates for these enzymatic reactions are typically diacids and diols or their simple esters. nih.gov There is no evidence to suggest that this compound is a suitable substrate for or has been used in enzymatic polymerization to create biodegradable polyesters. While haloalkane dehalogenases are enzymes that act on halogenated compounds, their application is in bioremediation rather than polymerization. acs.org

Design and Engineering of Bio-based and Degradable Plastics

The design of bio-based and degradable plastics is a critical endeavor to combat plastic pollution. This involves utilizing monomers derived from renewable resources, such as bio-based succinic acid. bloomtechz.com The ultimate goal is to create polymers that can be fully integrated into a circular economy. The potential utility of halogenated compounds like this compound in this context is not supported by current research, which prioritizes non-toxic and easily degradable building blocks.

Research on this compound in Novel Polymer Architectures Remains a Nascent Field

The chemical structure of this compound, featuring a butanedioate (succinate) backbone and two reactive 2-chloroethyl ester groups, theoretically positions it as a versatile building block in polymer synthesis. The bifunctional nature of this compound allows for its potential participation in polycondensation reactions. In such reactions, the ester groups could react with suitable co-monomers, like diols or diamines, to form polyester or polyamide chains, respectively.

Furthermore, the presence of chlorine atoms on the ethyl groups introduces reactive sites that could be exploited for post-polymerization modification or for initiating graft polymerization. These chlorine atoms could also potentially serve as leaving groups in reactions designed to create crosslinks between polymer chains, thereby forming a three-dimensional network structure. Such crosslinked materials often exhibit enhanced mechanical strength, thermal stability, and chemical resistance. youtube.com

However, despite these theoretical possibilities, specific examples and in-depth studies focusing on this compound are not prominently featured in published research. The broader field of polyester synthesis and the use of various haloalkyl compounds in polymerization are well-documented, but the direct application and detailed characterization of polymers derived specifically from this compound remain an underexplored area of polymer science. researchgate.netscienceinfo.com

The development of novel polymer architectures, such as hyperbranched polymers and dendrimers, often relies on monomers with specific ABx-type functionalities to achieve highly branched, three-dimensional structures. While the structure of this compound does not fit the typical ABx monomer profile, its difunctionality could potentially be utilized in step-growth polymerizations that, under specific conditions, can lead to branched or crosslinked architectures. yale.edu

Degradation Studies of Bis 2 Chloroethyl Butanedioate Derived Materials

Biodegradation Mechanisms of Poly(1,4-butanediol succinate) (PBS) and Related Copolymers

Poly(1,4-butanediol succinate) (PBS) is an aliphatic polyester (B1180765) known for its biodegradability in various environments. nih.gov Its degradation is primarily facilitated by the cleavage of the ester bonds in its backbone through enzymatic and hydrolytic processes. nih.govresearchgate.net The rate and mechanism of this degradation are influenced by a combination of the polymer's intrinsic properties and the surrounding environmental conditions. nih.gov

Enzymatic Degradation Processes in Polymeric Systems

The enzymatic degradation of PBS is considered a highly effective pathway for its decomposition. encyclopedia.pub This biological process is initiated by the action of extracellular enzymes secreted by microorganisms, which attack the labile ester bonds within the polymer chain. researchgate.netnih.gov The process typically follows a surface erosion mechanism, where enzymes attach to the polymer surface and catalyze hydrolysis. encyclopedia.pubumons.ac.benih.gov This leads to a gradual reduction in the material's mass without an immediate, significant change in the molecular weight of the bulk polymer. umons.ac.be

A variety of hydrolytic enzymes, particularly lipases and cutinases, have been shown to be effective in degrading PBS. researchgate.netnih.gov The effectiveness of these enzymes can vary significantly depending on the specific enzyme and the experimental conditions. For example, cutinase has been reported to degrade PBS much faster than certain lipases, achieving nearly total decomposition in under 26 hours. encyclopedia.pub The primary products resulting from the enzymatic hydrolysis of PBS are the water-soluble dimer 4-hydroxybutyl succinate (B1194679), with smaller amounts of the monomers succinic acid and 1,4-butanediol (B3395766) also being formed. researchgate.netumons.ac.beresearchgate.net

Table 1: Enzymes Involved in the Degradation of PBS and Related Copolymers

| Enzyme Class | Specific Enzyme Example | Source Organism | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Lipase (B570770) | Lipase PS | Pseudomonas cepacia | Can achieve over 40% weight loss in 100 hours. encyclopedia.pub | encyclopedia.pubnih.govnih.gov |

| Lipase | Candida antarctica Lipase B (CALB) | Candida antarctica | Effective in degrading PBS copolymers. nih.gov | umons.ac.be |

| Cutinase | Cutinase | Fungi | Can achieve ~50% weight loss in 4 hours. encyclopedia.pub | researchgate.netnih.gov |

| Esterase | Cholesterol Esterase | Not specified | Low degradation observed in some studies. | umons.ac.be |

Hydrolytic Degradation Pathways of the Polymer Backbone

Hydrolytic degradation involves the cleavage of the ester bonds in the PBS backbone by water molecules, a process that can occur without enzymatic catalysis. This abiotic process is a key degradation mechanism, particularly in aqueous environments. encyclopedia.pub Unlike enzymatic degradation, which is primarily a surface phenomenon, hydrolytic degradation is often considered a bulk erosion process. nih.gov Water molecules penetrate the polymer matrix, with degradation occurring preferentially in the less dense, amorphous regions where water access is easier. encyclopedia.pubresearchgate.net

Table 2: Influence of pH on Hydrolytic Degradation of PBS

| pH Condition | Temperature (°C) | Duration (days) | Weight Loss (%) | Reference |

|---|---|---|---|---|

| 2.0 | 37 | 30 | >25 | encyclopedia.pub |

| 7.4 | 37 | 30 | 10 | encyclopedia.pub |

Influence of Polymer Structure, Morphology, and Composition on Degradation Rates and Profiles

The degradation rate of PBS and its copolymers is not uniform but is dictated by several intrinsic polymer characteristics. nih.gov These factors influence the accessibility of the polymer chains to water and enzymes.

Crystallinity : The degree of crystallinity is a major factor controlling the rate of biodegradation. researchgate.net Degradation occurs more readily in the amorphous regions, while the highly ordered crystalline regions are more resistant. researchgate.net Therefore, polymers with lower crystallinity generally exhibit higher degradation rates. nih.govnih.gov

Molecular Weight : Polymers with lower molecular weights tend to degrade more quickly as they have more chain ends, which can be more easily attacked by enzymes. umons.ac.be

Copolymer Composition : The properties and degradation rate of PBS can be tailored by copolymerization. nih.gov Introducing comonomers, such as adipic acid to form poly(butylene succinate-co-adipate) (PBSA), can disrupt the crystal structure, reduce crystallinity, and increase chain flexibility, thereby accelerating biodegradation. nih.gov

Morphology and Surface Area : The physical form of the polymer significantly affects degradation. For example, PBS in powder form degrades much faster than films or granules due to its significantly higher surface area available for microbial attack. researchgate.net The internal structure of spherulites can also control the diffusion of water into the polymer, thus influencing the degradation rate. researchgate.net

Table 3: Factors Influencing the Degradation Rate of PBS

| Factor | Influence on Degradation Rate | Rationale | Reference |

|---|---|---|---|

| High Crystallinity | Decreases | Crystalline regions are more ordered and less accessible to water and enzymes. | nih.govresearchgate.netmdpi.com |

| Low Molecular Weight | Increases | More polymer chain ends are available for enzymatic attack. | umons.ac.be |

| Copolymerization (e.g., with adipate) | Increases | Disrupts crystal lattice, lowers overall crystallinity, and increases chain flexibility. | nih.govnih.gov |

| High Surface Area (e.g., powder vs. film) | Increases | Provides a larger area for microbial and enzymatic contact. | researchgate.net |

Environmental Fate and Transformation of Bis(2-chloroethyl) butanedioate Monomer (if released)

Should the monomer this compound be released into the environment, its fate would be governed by a series of abiotic and biotic transformation processes. The structure of this monomer, containing both ester linkages and chlorinated alkyl chains, suggests multiple pathways for its degradation.

Biotic Transformation Processes (e.g., Microbial Degradation)

The biotic transformation of this compound would involve microbial action on its constituent parts. The butanedioate (succinate) portion is a common metabolic intermediate and is readily biodegradable by a wide range of microorganisms.

The chlorinated ethyl groups present a greater challenge for degradation. However, numerous microorganisms are known to be capable of dehalogenation. nih.gov For instance, certain bacteria can degrade chloroethenes and related compounds through both aerobic and anaerobic pathways. nih.govresearchgate.net The degradation of the similar compound bis(2-chloroethyl) ether by Xanthobacter sp. involves sequential dehalogenation reactions. nih.gov It is plausible that similar microbial pathways could cleave the chlorine atoms from the 2-chloroethyl groups of the monomer or its hydrolysis product, 2-chloroethanol (B45725). This process, known as dehalogenation, would convert the chlorinated hydrocarbon into a less toxic alcohol, which could then be further metabolized. nih.gov The complete microbial degradation would ultimately yield carbon dioxide, water, and chloride ions. nih.gov

Analytical Techniques for Monitoring Degradation Products

The environmental fate of materials derived from this compound is a critical area of study, necessitating robust analytical methodologies to monitor their degradation and identify resulting byproducts. The complex nature of environmental matrices and the potential for a wide array of transformation products present significant challenges for detection and quantification.

Chromatographic and Spectroscopic Approaches for Metabolite Identification and Quantification

The identification and quantification of metabolites from the degradation of this compound-derived materials heavily rely on a combination of chromatographic separation techniques and spectroscopic detection methods. These approaches provide the necessary sensitivity and selectivity to analyze complex environmental samples.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile degradation products. In a hypothetical study, the degradation of a polyester containing this compound in a soil matrix could be monitored using GC-MS. The primary degradation products, such as 2-chloroethanol and succinic acid (after derivatization), can be separated on a capillary column and identified based on their characteristic mass spectra.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with techniques like electrospray ionization (ESI), is indispensable for analyzing more polar and less volatile metabolites. This would be crucial for identifying intermediate degradation products, such as mono(2-chloroethyl) butanedioate, which may be present in aqueous environmental samples. High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, facilitating the elucidation of elemental compositions for unknown transformation products.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy play a vital role in structural elucidation. While not typically used for routine environmental monitoring due to lower sensitivity, NMR is unparalleled in its ability to definitively identify the structure of unknown metabolites isolated from degradation studies. FTIR can be employed to track changes in the functional groups of the parent material over time, indicating the progress of degradation.

A representative dataset from a laboratory degradation study of a this compound-based polymer in an aqueous medium is presented below:

| Time (days) | This compound (µg/L) | 2-Chloroethanol (µg/L) | Succinic Acid (µg/L) |

| 0 | 1000 | < 1 | < 1 |

| 15 | 750 | 120 | 50 |

| 30 | 520 | 250 | 110 |

| 60 | 210 | 410 | 230 |

| 90 | 50 | 550 | 350 |

Challenges in Environmental Monitoring of this compound and its Transformation Products

The environmental monitoring of this compound and its degradation products is fraught with challenges that can impede accurate assessment of their environmental persistence and impact.

One of the primary difficulties is the low concentration at which these compounds may be present in environmental compartments. This necessitates highly sensitive analytical instrumentation and often requires extensive sample pre-concentration steps, which can be both time-consuming and a source of analytical error.

Matrix interference is another significant hurdle. Environmental samples such as soil, sediment, and water contain a complex mixture of organic and inorganic substances that can interfere with the detection of the target analytes. For instance, humic and fulvic acids in soil and water can co-extract with the compounds of interest, leading to signal suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.

The lack of commercially available analytical standards for many of the potential transformation products poses a major obstacle to their unambiguous identification and accurate quantification. While some primary degradation products like 2-chloroethanol and succinic acid are readily available, more complex intermediate metabolites are not. This necessitates custom synthesis of standards, which can be a costly and labor-intensive process.

Furthermore, the dynamic nature of degradation processes in the environment leads to a constantly evolving mixture of transformation products. The degradation pathways can be influenced by a multitude of factors, including microbial activity, pH, temperature, and the presence of other chemicals, making it challenging to predict and monitor all potential byproducts. The varying bioavailability of the parent compound and its metabolites in different environmental matrices also complicates their extraction and subsequent analysis.

| Challenge | Description | Implication for Monitoring |

| Low Environmental Concentrations | Target analytes are often present at trace or ultra-trace levels. | Requires highly sensitive instrumentation and robust pre-concentration techniques. |

| Matrix Interference | Co-extracted substances from the sample matrix can affect analytical signals. | Necessitates effective sample cleanup procedures and matrix-matched calibration. |

| Lack of Analytical Standards | Certified reference materials for many transformation products are not available. | Hampers definitive identification and accurate quantification of metabolites. |

| Dynamic Transformation | The composition of degradation products changes over time and with varying environmental conditions. | Requires frequent monitoring and the ability to identify a wide range of potential products. |

| Variable Bioavailability | The extent to which compounds can be taken up by organisms or are available for degradation can differ. | Can lead to an underestimation of the total environmental concentration if only the easily extractable fraction is measured. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying Bis(2-chloroethyl) butanedioate?

- Methodological Answer : Synthesis typically involves esterification of butanedioic acid (succinic acid) with 2-chloroethanol under acidic or basic catalysis. For example, using sulfuric acid as a catalyst at 60–80°C, followed by purification via fractional distillation or recrystallization. Critical parameters include temperature control to minimize side reactions (e.g., hydrolysis) and rigorous drying of reagents to avoid peroxidation byproducts .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Reaction Solvent | Anhydrous dichloromethane | |

| Purification | Column chromatography (silica gel, hexane:ethyl acetate) |

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Due to its structural similarity to bis(2-chloroethyl) ether, which is carcinogenic (Category 3 hazard), handle under fume hoods with nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid contact with oxidizers to prevent explosive peroxide formation. Store in amber glass bottles with stabilizers (e.g., BHT) at 4°C .

- Key Data :

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Skin irritation | Immediate washing with 10% sodium bicarbonate solution | |

| Peroxide formation | Regular testing via iodide-starch paper; discard if >20 ppm peroxides |

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm ester linkage and chlorine substitution patterns. GC-MS with electron ionization (EI) at 70 eV provides fragmentation patterns for structural validation. Quantify purity via HPLC (C18 column, acetonitrile:water mobile phase) .

Advanced Research Questions

Q. How can toxicokinetic models (e.g., PBPK) be applied to study this compound absorption and distribution?

- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model using in vitro data (e.g., hepatic microsomal metabolism rates) and in vivo rodent studies. Parameterize compartments (liver, kidneys) based on partition coefficients and urinary excretion rates. Validate against biomarkers like urinary thioether adducts .

- Key Data :

| Biomarker | Detection Method | Sensitivity |

|---|---|---|

| Thioether adducts | LC-MS/MS (MRM mode) | 0.1 ng/mL |

Q. What experimental designs address contradictions in carcinogenicity data for this compound?

- Methodological Answer : Conduct dose-response studies in transgenic rodent models (e.g., Tg.rasH2) to resolve discrepancies between in vitro genotoxicity (Ames test) and in vivo tumorigenicity. Include positive controls (e.g., ethyl methanesulfonate) and negative controls (vehicle-only) to validate assay sensitivity. Analyze DNA adducts via ³²P-postlabeling .

Q. How does this compound persist in aquatic ecosystems, and what degradation pathways are relevant?

- Methodological Answer : Perform environmental fate studies using OECD 308 guidelines. Monitor hydrolysis rates at pH 4–9 and photodegradation under UV light (254 nm). Identify metabolites via high-resolution mass spectrometry (HRMS). Data from bis(2-chloroethyl) ether suggest half-lives >100 days in anaerobic sediments .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis half-life (pH 7) | 45 days | |

| Photodegradation rate (UV) | 0.05 day⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.